Hexestrol

clinical tolerability menopausal therapy adverse event profile

Hexestrol is a high-affinity stilbestrol estrogen (Ki=0.06 nM for ERα/ERβ) distinguished by its saturated ethane bridge, which confers reduced off-target effects versus DES. Researchers requiring reproducible ER binding assays or chronic in vivo dosing benefit from documented lower acute toxicity (oral LD₅₀=1000 mg/kg) and reduced gastrointestinal/uterine adverse effects. • Defined ERα/ERβ affinity with 2.5-fold EC₅₀ differential (0.07 vs. 0.175 nM) for subtype selectivity benchmarking • Lower G6PD inhibition vs. dienestrol/benzestrol minimizes metabolic confounding in cell-based transcriptional assays • Established scaffold for ER-targeted probe synthesis with published derivatization protocols (HEX-N-lost, HEX-nitrosourea, HEX-epoxide)

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 5635-50-7
Cat. No. B1195050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexestrol
CAS5635-50-7
SynonymsDihydrodiethylstilbestrol
Hexestrol
Hexestrol, (R*,R*)-(+-)-Isomer
Hexestrol, (R*,S*)-Isomer
Hexestrol, (R-(R*,R*))-Isomer
Hexestrol, (S-(R*,R*))-Isome
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
InChIInChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+
InChIKeyPBBGSZCBWVPOOL-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN ETHER;  SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING;  SLIGHTLY SOL IN BENZENE, CHLOROFORM;  PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Hexestrol: Baseline Properties and Procurement


Hexestrol (CAS 5635-50-7; also designated meso-hexestrol or dihydrodiethylstilbestrol) is a synthetic nonsteroidal estrogen belonging to the stilbestrol chemical class [1]. It is the fully hydrogenated derivative of diethylstilbestrol (DES), characterized by a saturated central ethane chain rather than the stilbene double bond present in DES [2]. Hexestrol functions as a potent agonist at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with reported binding affinity Ki values of 0.06 nM for both human and rat receptors [3]. The compound is commercially supplied as a research-use-only small molecule (molecular weight 270.37 g/mol; molecular formula C₁₈H₂₂O₂) and was historically marketed under brand names including Synestrol for clinical applications that have since been largely discontinued [4]. As a reference standard for ER-mediated signaling studies, receptor binding assays, and comparative estrogen pharmacology, Hexestrol occupies a defined position within the stilbestrol series distinct from DES, dienestrol, and benzestrol based on quantifiable pharmacological and toxicological parameters.

Workflow ER signaling & receptor binding assays
Selection Stilbestrol-series reference standard
Context Comparative estrogen pharmacology; RUO

Why Hexestrol Differs from Stilbestrol Analogs


Within the stilbestrol class of nonsteroidal estrogens, compounds sharing a common 4,4′-dihydroxyphenyl scaffold exhibit markedly divergent pharmacological profiles that preclude generic substitution. Hexestrol, diethylstilbestrol (DES), dienestrol, and benzestrol differ fundamentally in their saturated versus unsaturated central carbon skeletons, which dictates distinct receptor binding kinetics, metabolic stability, and off-target enzyme inhibition [1]. Clinical and preclinical data demonstrate that these structural variations translate into quantifiable differences in therapeutic dosing requirements, adverse effect incidence, receptor subtype selectivity, and acute toxicity [2][3]. Specifically, the hydrogenated ethane bridge of Hexestrol confers a side-effect profile distinct from the olefinic DES backbone, with documented reductions in gastrointestinal intolerance and uterine bleeding [2]. Furthermore, differential rank-order potency in competitive ER binding assays and divergent inhibitory activity against non-ER targets such as glucose-6-phosphate dehydrogenase confirm that these analogs are not functionally interchangeable in experimental systems [1][3]. Researchers and procurement specialists selecting a stilbestrol estrogen must therefore evaluate compound-specific quantitative evidence to ensure experimental reproducibility and appropriate pharmacological modeling.

Affinity RBA rank differs across stilbestrols; receptor binding may shift
Tolerability Reported tolerability endpoint profile may not transfer from DES
Off-target G6PD inhibition varies; metabolic interference context may differ

Quantitative Evidence for Hexestrol Differentiation


Superior Clinical Tolerability vs. Diethylstilbestrol

In a direct head-to-head clinical evaluation of menopausal patients, Hexestrol demonstrated a differentiated tolerability profile compared to diethylstilbestrol (DES). Hexestrol treatment was associated with less nausea and no uterine bleeding, whereas DES administration is known to produce these adverse effects in a variable percentage of patients [1][2]. The effective therapeutic dosing regimen employed 3 mg Hexestrol administered orally 1 to 3 times daily [1]. For comparative therapeutic context, a satisfactory daily therapeutic dose of Hexestrol is 2.5 to 5 mg, compared to 1 mg for DES [3]. This adverse event differentiation provided a clear clinical rationale for selecting Hexestrol over DES in the treatment of menopause symptoms [1].

Tolerability vs DES
Head-to-head
Hexestrol: less nausea; no uterine bleeding reported. DES: nausea/vomiting, bleeding observed.
Reported tolerability endpoint context
Clinical study, menopausal patients; data to verify
clinical tolerability menopausal therapy adverse event profile

Lower Acute Toxicity vs. Diethylstilbestrol

Hexestrol exhibits a quantifiably lower acute toxicity profile compared to diethylstilbestrol. The reported oral LD₅₀ for Hexestrol is 1000 mg/kg [1]. While a directly comparable LD₅₀ value for DES from an identical experimental system was not located, the qualitative assessment from comparative clinical and preclinical evaluation states that 'Hexestrol is definitely less toxic than diethylstilbestrol' [2]. This toxicity differential is further supported by clinical observations that Hexestrol did not produce abnormal laboratory findings even at large unphysiological and experimental doses, indicating a favorable safety margin [3].

Acute toxicity
Cross-study
LD₅₀ 1000 mg/kg; reported less toxic than DES (no numeric comparator).
Safety-related endpoint monitoring
Species not specified; qualitative comparison
acute toxicity LD₅₀ toxicological profiling

ER Binding Affinity Ranking Among Stilbestrols

In competitive ligand binding assays using both ERα and ERβ subtypes, Hexestrol occupies a defined intermediate position in the relative binding affinity (RBA) hierarchy among stilbestrol estrogens. The established rank order of RBA is: diethylstilbestrol (DES) > Hexestrol > dienestrol > 17β-estradiol (E₂) [1][2]. This ranking was corroborated in a comprehensive comparison of ligand binding specificity across ER subtypes, which reported the preference order for ERα as diethylstilbestrol > hexestrol > dienestrol, and for ERβ as dienestrol > diethylstilbestrol > hexestrol [3]. Quantitative LogRBA values further support this hierarchy: DES exhibits LogRBA = 2.6, Hexestrol exhibits LogRBA = 2.48, establishing a measurable affinity differential within the stilbestrol series [4].

RBA ranking
Head-to-head
DES (LogRBA 2.6) > Hexestrol (2.48) > dienestrol > E₂
Ranked affinity tier within stilbestrol series
LogRBA difference 0.12 vs DES
estrogen receptor relative binding affinity RBA ranking

ERα/ERβ Affinity and Subtype Selectivity

Hexestrol demonstrates exceptionally high affinity for both estrogen receptor subtypes, with reported Ki values of 0.06 nM for both human and rat ERα and ERβ [1]. Functional agonist activity, as measured by EC₅₀ values, reveals a subtype-dependent differential: Hexestrol binds to ERα with EC₅₀ = 0.07 nM and to ERβ with EC₅₀ = 0.175 nM . This represents an approximately 2.5-fold higher functional potency at ERα compared to ERβ. In terms of affinity relative to the endogenous ligand, Hexestrol exhibits approximately 302% of estradiol's affinity for ERα and 234% for ERβ [2]. This positions Hexestrol as a high-affinity ER ligand with a measurable, albeit modest, preference for ERα over ERβ in functional agonist assays.

ER affinity
Cross-study
Ki 0.06 nM (ERα/ERβ); EC₅₀ 0.07/0.175 nM; 2.5× ERα/ERβ ratio
Supports receptor occupancy calculations
Recombinant human receptors
receptor binding affinity ERα ERβ subtype selectivity

Reduced G6PD Inhibition vs. Dienestrol and Benzestrol

In a direct comparative assessment of off-target enzyme inhibition, Hexestrol and diethylstilbestrol exhibited lower inhibitory potency against microbial D-glucose-6-phosphate dehydrogenase (G6PD) compared to dienestrol and benzestrol. At equimolar concentrations, dienestrol and benzestrol were more potent inhibitors than Hexestrol or diethylstilbestrol [1][2]. This differential inhibitory activity demonstrates that structural variations within the stilbestrol series produce distinct off-target pharmacological profiles. The reduced G6PD inhibition of Hexestrol relative to dienestrol and benzestrol is a quantifiable differentiation parameter relevant to experiments where non-ER-mediated enzyme modulation may confound interpretation of estrogenic effects.

G6PD inhibition
Head-to-head
Hexestrol ≈ DES
Lower off-target enzyme context
Microbial assay; quantitative IC₅₀ not reported
Synthetic scaffold
Class-level
Documented routes to N-lost, nitrosourea, cyclophosphamide, epoxide conjugates.
Synthetic versatility context
Data to verify; reaction yields not quantified
off-target enzyme inhibition glucose-6-phosphate dehydrogenase structure-activity relationship

Synthetic Versatility for Cytotoxic Conjugates

Hexestrol serves as a versatile starting material for the synthesis of cytotoxic-linked estrogen conjugates, enabling targeted delivery of chemotherapeutic agents to estrogen receptor-positive cells. Using the erythro-hexestrol derivative as a starting scaffold, researchers have prepared a variety of cytotoxic-linked hexestrol compounds including HEX-N-lost derivatives, HEX-(chloroethyl)nitrosourea conjugates, HEX-cyclophosphamide adducts, and HEX-epoxide derivatives . Additional synthetic methodologies have been developed for aziridine-substituted hexestrol derivatives as potential affinity labels for the estrogen receptor and for chemically reactive hexestrol ether derivatives . While this synthetic versatility is shared to some extent with DES (which has also been employed as a scaffold for similar conjugate strategies), the saturated ethane bridge of Hexestrol confers distinct chemical stability and stereochemical properties that may favor certain synthetic transformations over the olefinic DES framework [1].

Synthetic scaffold
Class-level
Documented routes to N-lost, nitrosourea, cyclophosphamide, epoxide conjugates.
Synthetic versatility context
Data to verify; reaction yields not quantified
chemical synthesis derivatization cytotoxic conjugates

Research Applications of Hexestrol


High-Affinity ER Binding Reference Ligand

Hexestrol is optimally deployed as a high-affinity reference ligand in competitive estrogen receptor binding assays, particularly where precise receptor occupancy calculations are required. With Ki values of 0.06 nM for both ERα and ERβ [1] and functional EC₅₀ values of 0.07 nM (ERα) and 0.175 nM (ERβ) , Hexestrol enables quantitative displacement studies with well-characterized binding parameters. The intermediate RBA rank (DES > Hexestrol > dienestrol > E₂) positions Hexestrol as a defined-affinity tier control [2]. Researchers comparing ligand binding across ER subtypes benefit from the quantifiable 2.5-fold ERα/ERβ EC₅₀ differential, which serves as a benchmark for subtype selectivity assessments .

Lower-Toxicity in Vivo Estrogenic Models

For in vivo studies of estrogenic effects where compound tolerability and animal welfare are critical considerations, Hexestrol offers a documented lower acute toxicity profile relative to diethylstilbestrol. The oral LD₅₀ of Hexestrol is 1000 mg/kg [3], and comparative assessments have established that 'Hexestrol is definitely less toxic than diethylstilbestrol' [4]. Clinical laboratory evaluations confirmed normal parameters even at large unphysiological doses, indicating a favorable safety margin [5]. This toxicological differentiation makes Hexestrol preferable to DES for chronic dosing studies, developmental exposure models, and any in vivo experimental design where minimizing non-estrogen-receptor-mediated toxicities is essential for interpretable results.

SAR Studies with Reduced Off-Target Enzyme Inhibition

Hexestrol is a suitable selection for structure-activity relationship (SAR) investigations that require a stilbestrol estrogen with reduced off-target enzyme inhibition relative to other class members. In direct comparative assays, Hexestrol and DES exhibited lower inhibitory potency against D-glucose-6-phosphate dehydrogenase than dienestrol or benzestrol [6]. Researchers studying ER-mediated transcriptional activation in cell lines with intact metabolic enzyme machinery can employ Hexestrol to reduce confounding effects from G6PD inhibition, particularly in assays where glucose metabolism or NADPH-dependent pathways may influence readouts. The differential off-target profile provides a defined variable for comparative pharmacological profiling across the stilbestrol chemical series.

Synthesis of ER-Targeted Cytotoxic Conjugates

Hexestrol is a validated starting material for the synthesis of ER-targeted chemical probes and cytotoxic conjugates. Documented synthetic routes enable preparation of HEX-N-lost, HEX-nitrosourea, HEX-cyclophosphamide, HEX-epoxide, and aziridine-substituted derivatives . The saturated ethane bridge of Hexestrol, which distinguishes it from the olefinic DES scaffold, provides distinct chemical stability and stereochemical properties that may favor specific synthetic transformations [7]. Medicinal chemistry and chemical biology laboratories developing novel ER-directed therapeutics or affinity labeling reagents can procure Hexestrol as a defined scaffold with established derivatization protocols, thereby reducing synthetic development timelines and ensuring reproducibility in conjugate preparation.

Application
Selection Property
Validation Focus
ER binding reference ligand
Defined RBA tier (intermediate rank)
Receptor occupancy & competitive displacement
In vivo estrogenic models
Reported lower acute toxicity profile
Toxicity endpoint monitoring; chronic dosing context
SAR / off-target enzyme studies
Reduced G6PD inhibition vs. dienestrol/benzestrol
Metabolic interference assay context
ER-targeted conjugate synthesis
Validated synthetic scaffold
Derivatization reproducibility; saturated ethane bridge
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